4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride
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Overview
Description
4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 1-methylpyrazol-3-yl group and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with propargyl bromide to introduce the prop-2-ynyl group.
Morpholine Substitution: The alkylated pyrazole is reacted with morpholine under suitable conditions to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 4-[4-Morpholinyl(phenyl)methyl]morpholine
Uniqueness
4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[3-(1-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-13-6-4-11(12-13)3-2-5-14-7-9-15-10-8-14;/h4,6H,5,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJXAYCKXAROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C#CCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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